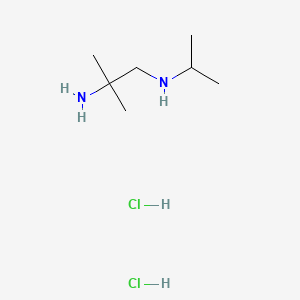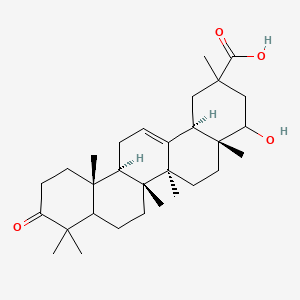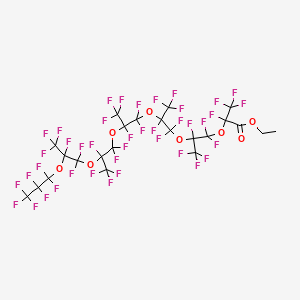![molecular formula C7H10N2O B596720 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol CAS No. 1215295-82-1](/img/structure/B596720.png)
2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol” is a chemical compound with the molecular formula C7H10N2O . It has a molecular weight of 138.17 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2O/c10-4-7-5-2-1-3-6(5)8-9-7/h10H,1-4H2,(H,8,9) . This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound “2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol” is a solid at room temperature . It has a molecular weight of 138.17 . The compound’s InChI code is 1S/C7H10N2O/c10-4-7-5-2-1-3-6(5)8-9-7/h10H,1-4H2,(H,8,9) , which provides information about its molecular structure.
Wissenschaftliche Forschungsanwendungen
Intramolecular Cycloaddition and Synthesis
The compound "2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol" is synthesized through intramolecular nitrilimine cycloaddition to alkynes. This process allows for the creation of substituted tetrahydrocyclopenta[c]pyrazoles. Additionally, alkynylbromides are used as dipolarophiles to synthesize more versatile 3-bromo derivatives, highlighting the compound's adaptability in organic synthesis (Winters, Teleha, & Sui, 2014).
Chelating Ligands Synthesis
The compound is also a precursor in the synthesis of potential chelating ligands. For instance, it is synthesized through the condensation of acetylcyclopentanone difluoroboron complexes with dimethylformamide dimethyl acetal followed by cyclization with hydrazine hydrate. This indicates its role in the formation of complex molecules with potential applications in catalysis or material sciences (Kravtsov, Baranin, Dorokhov, & Zelinsky, 2009).
Catalytic Applications in Synthesis
It serves as a substrate in the preparation of complex molecules like tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives. The process involves condensation reactions with various aldehydes, malononitrile, and 1,3-dicarbonyl compounds, under the catalysis of NH4H2PO4/Al2O3. This emphasizes the compound's utility in catalysis and synthesis of pharmacologically relevant structures (Maleki & Ashrafi, 2014).
Biological Relevance and Applications
Potential Anticancer Activity
Derivatives of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol are studied for their potential anticancer activity. Notably, pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazines exhibit valence tautomerism and have been prepared as new biologically active compounds. This showcases the compound's significance in medicinal chemistry and drug design (Mojzych et al., 2014).
Green Synthesis and Antimicrobial Properties
The compound is involved in green synthetic processes, such as the solvent-free synthesis of pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines. These processes are environmentally friendly and produce compounds with confirmed antimicrobial properties, further emphasizing the compound's relevance in developing new antimicrobial agents (Al-Matar, Khalil, Adam, & Elnagdi, 2010).
Eigenschaften
IUPAC Name |
1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-4-7-5-2-1-3-6(5)8-9-7/h10H,1-4H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTISSAVSHFFOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670187 |
Source


|
| Record name | (1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol | |
CAS RN |
1215295-82-1 |
Source


|
| Record name | 1,4,5,6-Tetrahydro-3-cyclopentapyrazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester](/img/structure/B596637.png)


![7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B596641.png)



![Thieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B596650.png)




